1-Cyclopropoxy-3-isopropoxy-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-3-isopropoxy-2-methoxybenzene is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of cyclopropoxy, isopropoxy, and methoxy groups attached to a benzene ring. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropoxy-3-isopropoxy-2-methoxybenzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a benzene derivative with cyclopropyl, isopropyl, and methoxy substituents. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropoxy-3-isopropoxy-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted benzene derivatives.
Scientific Research Applications
1-Cyclopropoxy-3-isopropoxy-2-methoxybenzene is primarily used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of organic compounds with biological systems.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-isopropoxy-2-methoxybenzene involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. The cyclopropoxy group, in particular, is known for its strained ring system, making it reactive towards ring-opening reactions .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropoxy-3-isopropyl-2-methoxybenzene: Similar structure but with an isopropyl group instead of an isopropoxy group.
1-Cyclopropoxy-2-isopropoxy-3-methoxybenzene: Similar structure but with different positions of the substituents.
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-methoxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18O3/c1-9(2)15-11-5-4-6-12(13(11)14-3)16-10-7-8-10/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
ISWPDSBKYXWNNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1OC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.